Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C17H12N4O4S3 and its molecular weight is 432.49. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
This compound and its derivatives have been explored for their chemical reactivity and potential in synthesizing novel chemical structures. For instance, studies have shown the reactivity of similar compounds under the influence of different bases, leading to the formation of various derivatives through reactions such as ring opening, sulfanyl substitution, and cyclization (Remizov, Pevzner, & Petrov, 2019). These reactions are crucial for the development of new materials and bioactive molecules with potential pharmaceutical applications.
Antimicrobial and Antifungal Activities
Compounds within the same chemical family have demonstrated significant antimicrobial and antifungal activities. For example, a study highlighted the synthesis of derivatives that showed potent activity against a range of microbial and fungal pathogens, indicating the potential of these compounds in developing new antimicrobial agents (Reddy, Rao, Yakub, & Nagaraj, 2010). Such research is critical in the fight against drug-resistant bacterial and fungal strains.
Biological Activity and Drug Discovery
Research has also focused on the compound's role as a building block in drug discovery, particularly in synthesizing hydroxy-substituted benzo[d]thiazole derivatives. These derivatives are considered promising due to their potential bioactivities, offering a versatile foundation for the development of new therapeutic agents (Durcik et al., 2020). The ability to substitute at various positions on these compounds allows for extensive exploration of chemical space and the identification of novel bioactive molecules.
Nematicidal and Antitumor Potential
Some derivatives have been synthesized and tested for their nematicidal activity against specific nematodes, showing promising results comparable to standard treatments (Reddy, Rao, Yakub, & Nagaraj, 2010). Additionally, the antitumor potential of related compounds, through the design of antitumor agents using benzothiazole derivatives, has been investigated, revealing compounds with superior activity to well-known drugs like 5-fluorouracil and cisplatin (Matiichuk et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been found to exhibit anti-tubercular activity . They have been shown to inhibit the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets, leading to the inhibition of essential biochemical processes . For instance, they can inhibit the DprE1 enzyme, disrupting the cell wall biosynthesis of Mycobacterium tuberculosis .
Biochemical Pathways
Benzothiazole derivatives have been associated with the disruption of cell wall biosynthesis inMycobacterium tuberculosis by inhibiting the DprE1 enzyme . This disruption can lead to the death of the bacteria, thereby exhibiting anti-tubercular activity .
Result of Action
Based on the known effects of similar benzothiazole derivatives, it can be inferred that the compound may lead to the disruption of cell wall biosynthesis inMycobacterium tuberculosis, resulting in the death of the bacteria .
Properties
IUPAC Name |
methyl 5-[[5-(1,3-benzothiazole-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4S3/c1-24-15(23)11-7-6-9(25-11)8-26-17-21-20-16(28-17)19-13(22)14-18-10-4-2-3-5-12(10)27-14/h2-7H,8H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITICFDCSLIHEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C(S2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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